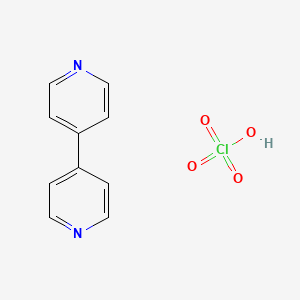

Perchloric acid;4-pyridin-4-ylpyridine

Description

Overview of 4,4'-Bipyridine (B149096) in Supramolecular and Coordination Chemistry

4,4'-Bipyridine is a well-established and widely utilized building block in the fields of supramolecular and coordination chemistry. chemicalbook.com Its rigid, linear structure and the presence of two nitrogen atoms at opposing ends make it an ideal linker or bridging ligand. wikipedia.orgresearchgate.net This allows it to connect metal centers or other molecular units to form extended structures, ranging from simple dimers to complex one-, two-, and three-dimensional networks. rsc.orgacs.org

In coordination chemistry, 4,4'-bipyridine is prized for its ability to form coordination polymers by bridging metal atoms. rsc.org The resulting architectures are diverse and can include linear chains, zigzag patterns, ladders, grids, and even intricate 3D frameworks. researchgate.netrsc.org These coordination polymers have attracted significant interest due to their potential applications in areas such as catalysis, gas storage, and materials science. rsc.orgrsc.org

In supramolecular chemistry, 4,4'-bipyridine participates in the formation of self-assembled structures through non-covalent interactions. nih.gov When protonated, as it is in the presence of an acid like perchloric acid, it can form N-H···N hydrogen bonds to create supramolecular chains. nih.gov Its aromatic rings also allow for π-π stacking interactions, which further contribute to the stability and dimensionality of the resulting assemblies. nih.govnih.gov The introduction of functional groups onto the bipyridine skeleton can further tune its properties and control the resulting supramolecular patterns. acs.org

Significance of Perchlorate (B79767) Anions in Material Design and Self-Assembly Processes

The perchlorate anion (ClO₄⁻) is the conjugate base of perchloric acid, a strong mineral acid. wikipedia.orgwikipedia.org In the context of material design and self-assembly, the perchlorate anion is significant primarily due to its properties as a weakly coordinating anion. wikipedia.org This means it has a low tendency to form strong bonds with metal cations, allowing other ligands, like 4,4'-bipyridine, to dictate the primary structure of a coordination complex. wikipedia.org Its non-coordinating nature makes it a common choice for a counterion in the synthesis of cationic coordination polymers, where it balances the charge of the metal-ligand framework while having minimal structural influence. nih.gov

Historical Perspective on 4,4'-Bipyridine-Based Crystal Engineering

The use of 4,4'-bipyridine in crystal engineering, the rational design of crystalline solids, has a rich history. 4,4'-Bipyridine itself was first synthesized in 1868 by the Scottish chemist Thomas Anderson. wikipedia.org However, its systematic application as a building block for constructing predictable crystalline architectures began much later, gaining significant momentum in the last few decades of the 20th century. researchgate.net

Crystal engineering emerged as a distinct field focused on understanding and utilizing intermolecular interactions to control the assembly of molecules into crystals with desired structures and properties. mdpi.com In this context, 4,4'-bipyridine quickly became a prototypical rigid, linear linker. researchgate.net Early work demonstrated its ability to connect transition metal centers to form simple one-dimensional chains. acs.org

As synthetic methodologies and crystallographic techniques advanced, researchers began to explore the creation of more complex and higher-dimensional structures. The combination of 4,4'-bipyridine with various metal ions and counter-anions led to the discovery of a vast array of network topologies, including 2D square grids and 3D diamondoid frameworks. researchgate.netrsc.orgnih.gov The study of these 4,4'-bipyridine-based coordination polymers has been fundamental to establishing key principles of crystal engineering, such as the concept of supramolecular synthons and the importance of ligand geometry in directing network formation. mdpi.com The structural diversity found in these compounds, often tuned by factors like the choice of metal, solvent, and counterion, continues to be an active area of research. acs.org

Compound Data

Structure

3D Structure of Parent

Properties

CAS No. |

72802-75-6 |

|---|---|

Molecular Formula |

C10H9ClN2O4 |

Molecular Weight |

256.64 g/mol |

IUPAC Name |

perchloric acid;4-pyridin-4-ylpyridine |

InChI |

InChI=1S/C10H8N2.ClHO4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2-1(3,4)5/h1-8H;(H,2,3,4,5) |

InChI Key |

SBMBEHXWSSDDHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2.OCl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Studies

Solution-Based Synthesis Approaches

Solution-based methods are fundamental to the synthesis of 4,4'-bipyridinium perchlorate (B79767) and its derivatives. The selection of solvent and crystallization technique is critical in determining the resulting crystal structure.

Hydrothermal synthesis is a prevalent method for producing coordination polymers where 4,4'-bipyridine (B149096) acts as a bridging ligand. researchgate.net In this technique, reactants are sealed in a vessel with water or another solvent and heated above water's boiling point, increasing the pressure and facilitating the dissolution of reactants and crystallization of the product. This method has been successfully used to synthesize various metal-organic frameworks. For instance, a two-dimensional copper coordination polymer, [Cu(ox)(4,4′-bpy)]n, was synthesized hydrothermally. researchgate.net Similarly, solvothermal reactions, a related method using organic solvents at elevated temperatures and pressures, have been employed to create zinc bipyridinium compounds. researchgate.net These protocols demonstrate the utility of elevated temperature and pressure in solution to overcome solubility limitations and promote the growth of crystalline coordination polymers incorporating the 4,4'-bipyridine ligand.

Slow solvent evaporation is a straightforward and effective technique for obtaining high-quality single crystals of 4,4'-bipyridinium perchlorate. The process involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over time. As the solution becomes more concentrated, it reaches supersaturation, leading to crystal nucleation and growth. unifr.ch For 4,4'-bipyridinium perchlorate, crystallization from a methanol (B129727) solution in open vials via slow evaporation has been shown to yield a monoclinic quarterhydrate and a triclinic anhydrate concomitantly. acs.orgfigshare.com This method is advantageous for its simplicity and its ability to produce well-ordered crystals suitable for X-ray diffraction analysis.

The choice of solvent system has a profound impact on the resulting crystalline form of 4,4'-bipyridinium perchlorate, leading to different polymorphs and solvates. acs.org At ambient pressure, the solvent directly influences the incorporation of solvent molecules into the crystal lattice.

Water and Water/Methanol Mixtures : Crystallization from aqueous or water/methanol solutions yields a triclinic dihydrate, [C₁₀H₉N₂]⁺ClO₄⁻·2H₂O. acs.orgfigshare.com

Methanol : Slow evaporation from a pure methanol solution produces both a monoclinic quarterhydrate, 4([C₁₀H₉N₂]⁺ClO₄⁻)·H₂O, and a triclinic anhydrate, [C₁₀H₉N₂]⁺ClO₄⁻. acs.orgfigshare.com

This demonstrates that the solvent not only facilitates crystallization but also acts as a structural component, leading to different hydrated forms or anhydrous polymorphs depending on the crystallization medium. acs.org In the solvated structures, cations can be aggregated through direct N-H⁺···N bonds or through solvent-mediated N-H⁺···OH···N bonds. figshare.com

| Solvent System | Resulting Crystalline Form(s) | Crystal System | Reference |

|---|---|---|---|

| Water | Dihydrate ([C₁₀H₉N₂]⁺ClO₄⁻·2H₂O) | Triclinic | acs.orgfigshare.com |

| Water/Methanol Mixture | Dihydrate ([C₁₀H₉N₂]⁺ClO₄⁻·2H₂O) | Triclinic | acs.orgfigshare.com |

| Methanol (Slow Evaporation) | Quarterhydrate (4([C₁₀H₉N₂]⁺ClO₄⁻)·H₂O) and Anhydrate ([C₁₀H₉N₂]⁺ClO₄⁻) | Monoclinic and Triclinic | acs.orgfigshare.com |

High-Pressure Crystallization and Phase Transitions in 4,4'-Bipyridinium Perchlorate Systems

Applying high pressure is an effective tool to alter the crystallization pathways and induce phase transitions in 4,4'-bipyridinium perchlorate systems. acs.org Pressure can favor the formation of denser crystal structures and can lead to new polymorphs that are not accessible at ambient conditions.

At 0.30 GPa, an orthorhombic anhydrate form is produced, which remains stable up to 0.60 GPa. acs.orgfigshare.com Upon further increasing the pressure, this orthorhombic phase collapses into a new monoclinic phase. acs.orgfigshare.com This high-pressure phase transition is accompanied by a significant conformational change in the 4,4'-bipyridinium cation, which shifts from a planar to a twisted geometry. acs.orgfigshare.com Furthermore, recrystallization from a methanol solution at pressures exceeding 0.55 GPa results in the formation of a methanol solvate, [C₁₀H₉N₂]⁺ClO₄⁻·CH₃OH. acs.orgfigshare.com

| Pressure (GPa) | Crystalline Phase | Crystal System | Key Structural Features | Reference |

|---|---|---|---|---|

| 0.30 - 0.60 | Anhydrate (Phase β) | Orthorhombic | Stable anhydrate form. | acs.orgfigshare.comfigshare.com |

| > 0.60 | Anhydrate (Phase γ) | Monoclinic | Cation conformation changes from planar to twisted. | acs.orgfigshare.com |

| > 0.55 (in Methanol) | Methanol Solvate | - | Formation of [C₁₀H₉N₂]⁺ClO₄⁻·CH₃OH. | acs.orgfigshare.com |

In Situ Reaction and Self-Assembly Processes

In situ reactions involve the formation of the final product from precursors in the reaction mixture without isolating intermediates. In the context of 4,4'-bipyridine chemistry, this can involve the modification of the ligand itself during the reaction. For example, N-ethyl-4,4'-bipyridinium has been generated in situ during solvothermal reactions to create zinc bipyridinium complexes. researchgate.net

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. For bipyridinium-based systems, π-π stacking interactions are a primary driving force for self-assembly. uoc.gr These interactions occur between the electron-deficient bipyridinium rings and electron-rich aromatic systems, guiding the formation of specific supramolecular architectures like catenanes and rotaxanes. uoc.gr In the solid state, these weak interactions, along with hydrogen bonds, dictate the crystal packing. The pyridinium (B92312) protons in 4,4'-bipyridinium perchlorate are often disordered, which suggests a disproportionation between neutral 4,4'-bipyridine molecules, singly-protonated monocations, and doubly-protonated dications within the crystal structure. acs.orgfigshare.com

Control over Reactant Stoichiometry and Metal-Ligand Ratios in Coordination Complex Formation

The stoichiometry of reactants is a critical parameter for controlling the composition and structure of the resulting coordination complexes. Varying the molar ratios of the metal ion and the 4,4'-bipyridine ligand can lead to the formation of different compounds with distinct properties.

Studies on related bipyridine systems have shown that the metal-to-ligand ratio directly influences the final product. For example, mechanochemical reactions between various metal precursors and 2,2'-bipyridine (B1663995) in different stoichiometric ratios can produce complexes with varying numbers of bipyridine ligands, such as Ru(BiPy)₃Cl₂ or Ru(BiPy)₂Cl₂. nih.gov The reaction of 4,4'-bipyridine with varying amounts of sodium can be used to control the charge state of the ligand, allowing for the selective isolation of its radical anion or dianion forms. nih.gov Furthermore, even when a complex with a 1:1 metal-to-ligand ratio is synthesized, dissolving it in solution can lead to ligand redistribution, resulting in an equilibrium that includes bis-ligated species. nih.gov This highlights that both the initial reactant stoichiometry and the solution-state dynamics govern the final coordination environment of the metal center.

Advanced Structural Characterization and Solid State Architectures

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as a powerful analytical method for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. This technique has been instrumental in elucidating the detailed structural features of perchlorate-bipyridine compounds.

Determination of Crystal System and Space Group Symmetries

The crystallographic analysis of various metal complexes incorporating 4,4'-bipyridine (B149096) and perchlorate (B79767) anions reveals a diversity of crystal systems and space group symmetries. For instance, a copper(I) complex, tetrakis(4,4′-bipyridine)copper(I) perchlorate, crystallizes in the monoclinic system with the space group C2/c researchgate.net. Similarly, a cocrystal of piperonylic acid and 4,4'-bipyridine was found to belong to the monoclinic P2₁/c space group, while another with cinnamic acid crystallized in the monoclinic P2₁/n space group mdpi.com. In contrast, a copper(II) complex, CuL(4,4′-bipy)(H₂O)₂(ClO₄), where L is N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide, adopts a triclinic P-1 space group e3s-conferences.org. The compound formed between phloretin (B1677691) and 4,4'-bipyridine also crystallizes in the triclinic P-1 space group nih.gov. These examples underscore the influence of the constituent molecules on the resulting crystal lattice symmetry.

| Compound/Complex | Crystal System | Space Group | Reference |

| Tetrakis(4,4′-bipyridine)copper(I) perchlorate | Monoclinic | C2/c | researchgate.net |

| CuL(4,4′-bipy)(H₂O)₂(ClO₄) | Triclinic | P-1 | e3s-conferences.org |

| (Piperonylic acid)(4,4'-bipyridine) | Monoclinic | P2₁/c | mdpi.com |

| (Cinnamic acid)₂(4,4'-bipyridine) | Monoclinic | P2₁/n | mdpi.com |

| (Phloretin)(4,4'-bipyridine) | Triclinic | P-1 | nih.gov |

Molecular Conformation and Stereochemical Aspects within Perchlorate-Bipyridine Complexes

The conformation of the 4,4'-bipyridine ligand within these complexes is a critical aspect of their stereochemistry. In its neutral form, the two pyridine (B92270) rings of 4,4'-bipyridine can be coplanar or twisted relative to each other. In the protonated bipyridinium cation, a notable dihedral angle between the two pyridinium (B92312) rings is often observed, for example, an angle of 40.5 (4)° was found in one such structure nih.gov. This twisting is influenced by steric interactions and the packing forces within the crystal lattice. The formation of cocrystals, such as those between orcinol (B57675) and 4,4'-bipyridine, demonstrates how hydrogen bonding can dictate the conformational arrangement of the bipyridine molecules nih.gov.

Analysis of Coordination Geometries around Metal Centers (e.g., Octahedral, Tetrahedral)

The coordination geometry around the central metal ion in these complexes is diverse and is dictated by the nature of the metal, the ligands, and the counter-ions. In the complex CuL(4,4′-bipy)(H₂O)₂(ClO₄), the copper center is six-coordinate, adopting a slightly distorted octahedral geometry e3s-conferences.org. The equatorial plane is formed by three nitrogen atoms from the organic ligand L and one nitrogen from the 4,4'-bipyridine, while two water molecules occupy the apical positions e3s-conferences.org. In a zinc(II) aqua perchlorato complex, the zinc ion is also found in a distorted octahedral environment, coordinated to 4,4'-bipyridine, water molecules, and a perchlorate anion. In contrast, a copper(I) complex with four 4,4'-bipyridine ligands exhibits a tetrahedral coordination geometry around the copper atom. A distorted tetrahedral geometry is also observed for the copper center in bis(2-methylpyridinium) tetrachloridocuprate(II) nih.gov.

| Metal Center | Ligands | Coordination Geometry | Reference |

| Copper(II) | N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide, 4,4'-bipyridine, H₂O | Distorted Octahedral | e3s-conferences.org |

| Zinc(II) | 4,4'-bipyridine, H₂O, ClO₄⁻ | Distorted Octahedral | |

| Copper(I) | 4,4'-bipyridine | Tetrahedral | |

| Copper(II) | 2-methylpyridinium, Cl⁻ | Distorted Tetrahedral | nih.gov |

Elucidation of Intermolecular Interactions

The supramolecular assembly of perchloric acid; 4-pyridin-4-ylpyridine complexes is significantly influenced by a variety of non-covalent interactions, with hydrogen bonding playing a pivotal role.

Hydrogen Bonding Networks (N–H···O, O–H···O)

Hydrogen bonding is a dominant directional force in the crystal packing of these compounds. In structures containing protonated 4,4'-bipyridine (bipyridinium), strong N–H···O hydrogen bonds are formed between the pyridinium N-H groups and the oxygen atoms of the perchlorate anions researchgate.netresearchgate.net. For example, in 2,2'-bipyridinium bis(perchlorate), N···O distances of 2.817 (4) and 2.852 (4) Å are observed researchgate.net. In hydrated complexes, O–H···O hydrogen bonds involving coordinated or lattice water molecules and perchlorate anions are also prevalent e3s-conferences.org. These interactions create intricate networks that extend the structure in one, two, or three dimensions, contributing significantly to the stability of the crystal lattice. In a dinuclear copper(II) complex, the cations are linked by intermolecular O–H···N hydrogen bonds involving uncoordinated 4,4'-bipyridine molecules, forming one-dimensional chains researchgate.net.

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| N–H···O | Bipyridinium N-H | Perchlorate O | 2.817 - 2.852 | researchgate.net |

| O–H···O | Water O-H | Perchlorate O | Variable | e3s-conferences.org |

| O–H···N | Ligand O-H | Bipyridine N | Variable | researchgate.net |

π-π Stacking Interactions between Aromatic Rings

π-π stacking interactions are a crucial factor in the crystal packing of 4,4'-bipyridinium perchlorate, contributing significantly to the stability of its supramolecular assemblies. These interactions occur between the electron-rich aromatic rings of the 4,4'-bipyridinium cations.

Anion-π and Lone-Pair-π Interactions

Beyond classical hydrogen bonding and π-π stacking, the solid-state structure of 4,4'-bipyridinium perchlorate is influenced by more nuanced non-covalent forces, including anion-π and lone-pair-π interactions. rsc.org

Lone-Pair-π Interactions: These interactions involve the lone pair of electrons on the oxygen atoms of the perchlorate anion and the π-system of the pyridinium rings. rsc.org This is a specific subset of anion-π interactions where a localized electron pair is directed towards the electron-poor aromatic ring. nih.gov The geometry of these interactions is critical, with the oxygen atoms of the tetrahedral perchlorate anion orienting themselves to maximize orbital overlap with the π-system of the bipyridine cations. These subtle yet significant forces contribute to the intricate and stable crystal lattices observed in 4,4'-bipyridinium perchlorate and its solvates. nih.gov

Analysis of Solid-State Packing and Network Topologies

The interplay of the aforementioned intermolecular forces results in a variety of solid-state packing arrangements and network topologies for 4,4'-bipyridinium perchlorate and related structures.

One-Dimensional (1D) Polymeric Chain Architectures

In many crystalline forms of 4,4'-bipyridinium salts and coordination complexes, the primary structural motif is a one-dimensional (1D) polymeric chain. acs.orgrsc.orgresearchgate.netnih.gov In the case of 4,4'-bipyridinium perchlorate solvates, the cations are often aggregated into chains through N-H⁺···N hydrogen bonds between the protonated and unprotonated nitrogen atoms of adjacent bipyridine units. acs.org In hydrated forms, water molecules can mediate these interactions, forming N-H⁺···O(H)···N bridges. acs.org

These chains can adopt various conformations, including linear and zigzag patterns, depending on the specific crystalline phase and the presence of solvent molecules. nih.gov The perchlorate anions are typically situated between these cationic chains, linked through hydrogen bonds and other electrostatic interactions, providing charge balance and further stabilizing the 1D architecture.

Table 1: Examples of 1D Chain Architectures in 4,4'-Bipyridine Compounds

| Compound/System | Linkage Type | Chain Description | Reference(s) |

| 4,4'-Bipyridinium Perchlorate Solvates | N-H⁺···N or N-H⁺···O(H)···N hydrogen bonds | Cations aggregate into extended chains. | acs.org |

| [M(4,4'-bpy)(H₂O)₄]²⁺ (M=Co, Ni, Cu, Zn) | Metal-ligand coordination | Linear chains of alternating metal centers and 4,4'-bipyridine ligands. | rsc.orgresearchgate.net |

| [Cu₂(μ-OAc)₄(4,4'-bpy)]n | Metal-ligand coordination | Paddle-wheel {Cu₂(μ-OAc)₄} units connected by 4,4'-bipyridine linkers. | nih.gov |

| [FeCl₃(μ-L)]∞ (L=4,4'-bipyridine-N,N'-dioxide) | Metal-ligand coordination | 1D chain structure. | acs.orgnih.gov |

Two-Dimensional (2D) Layered Networks

One-dimensional chains can further self-assemble into two-dimensional (2D) layered networks through weaker intermolecular forces. researchgate.net In the context of 4,4'-bipyridinium perchlorate, these layers are often formed by the parallel alignment of the 1D polymeric chains, held together by π-π stacking interactions between the bipyridine rings of adjacent chains.

Three-Dimensional (3D) Framework Structures

The culmination of these hierarchical assembly processes is the formation of stable three-dimensional (3D) frameworks. researchgate.netrsc.org These frameworks arise from the interconnection of 1D chains or 2D layers through a comprehensive network of hydrogen bonds, π-π stacking, and anion-π interactions. nih.govacs.org

In the anhydrous polymorphs of 4,4'-bipyridinium perchlorate, the absence of solvent molecules allows for more compact packing, often leading to interpenetrated networks where independent 1D or 2D motifs are intertwined. acs.org For instance, the transition from a planar to a twisted conformation of the bipyridinium cation under pressure can facilitate the formation of different 3D packing arrangements. acs.org The perchlorate anions are integral to these 3D structures, acting as nodes that link different cationic chains or layers through multiple hydrogen bonds and electrostatic interactions, resulting in a robust and stable crystalline solid. nih.gov

Polymorphism and Solvate Formation of 4,4'-Bipyridinium Perchlorate

4,4'-Bipyridinium perchlorate exhibits a rich structural landscape, characterized by the existence of multiple polymorphs and solvates. acs.orgfigshare.com This behavior, known as polymorphism and solvatomorphism, arises from the ability of the constituent ions to pack in different arrangements or to incorporate solvent molecules into the crystal lattice. researchgate.net

Pressure and solvent composition have been shown to be critical factors in determining the resulting crystalline form. acs.orgfigshare.com

Ambient Pressure Crystallization:

From aqueous solutions, a triclinic dihydrate ([C₁₀H₉N₂]⁺[ClO₄]⁻·2H₂O) is formed. acs.org

From methanol (B129727) solutions in open vials, a monoclinic quarterhydrate (4([C₁₀H₉N₂]⁺[ClO₄]⁻)·H₂O) and a triclinic anhydrate can be obtained concomitantly. acs.org

High-Pressure Crystallization:

At 0.30 GPa, an orthorhombic anhydrate is formed, which is stable up to 0.60 GPa before collapsing into a monoclinic phase . acs.orgfigshare.com This phase transition involves a conformational change of the cation from planar to twisted. acs.org

Recrystallization from methanol at pressures above 0.55 GPa yields a methanol solvate ([C₁₀H₉N₂]⁺[ClO₄]⁻·CH₃OH). nih.govacs.org

The formation of these different solid forms is a testament to the conformational flexibility of the 4,4'-bipyridinium cation and the intricate balance of intermolecular forces that govern its crystallization. nih.gov

Table 2: Known Polymorphs and Solvates of 4,4'-Bipyridinium Perchlorate

| Form | Crystal System | Formula | Formation Conditions | Reference(s) |

| Dihydrate | Triclinic | [C₁₀H₉N₂]⁺[ClO₄]⁻·2H₂O | Ambient pressure, from water solution | acs.orgfigshare.com |

| Quarterhydrate | Monoclinic | 4([C₁₀H₉N₂]⁺[ClO₄]⁻)·H₂O | Ambient pressure, from methanol solution | acs.orgfigshare.com |

| Anhydrate I | Triclinic | [C₁₀H₉N₂]⁺[ClO₄]⁻ | Ambient pressure, from methanol solution | acs.orgfigshare.com |

| Anhydrate II | Orthorhombic | [C₁₀H₉N₂]⁺[ClO₄]⁻ | 0.30 GPa | acs.orgfigshare.com |

| Anhydrate III | Monoclinic | [C₁₀H₉N₂]⁺[ClO₄]⁻ | > 0.60 GPa (from Anhydrate II) | acs.orgfigshare.com |

| Methanol Solvate | - | [C₁₀H₉N₂]⁺[ClO₄]⁻·CH₃OH | > 0.55 GPa, from methanol solution | nih.govacs.org |

Spectroscopic Investigations and Electronic Structure Probing

Vibrational Spectroscopy (Infrared and Raman)

Assignment and Interpretation of Characteristic Vibrational Modes

The vibrational spectra of 4,4'-bipyridine (B149096) are characterized by several distinct modes of vibration. The analytical Raman spectrum of 4,4'-bipyridine exhibits five prominent peaks in the 900-1600 cm⁻¹ range. researchgate.net These characteristic vibrational modes are observed at approximately 980, 1215, 1285, 1493, and 1593 cm⁻¹. researchgate.net

In complexes involving perchlorate (B79767), the vibrational modes of the perchlorate anion (ClO₄⁻) also become evident. For instance, in a study of a pyridine-silver perchlorate complex, characteristic peaks of the perchlorate ion were observed in the FT-IR spectrum. researchgate.net Strong and broad peaks around 1064 cm⁻¹ and 621 cm⁻¹ are attributed to the two triply degenerate vibrations of the perchlorate ion. researchgate.net A non-degenerate stretching vibration appears at 928 cm⁻¹, and a doubly degenerate vibration is seen at 476 cm⁻¹. researchgate.net The Raman spectrum of this complex showed corresponding perchlorate vibrations at 906 cm⁻¹ and 639 cm⁻¹. researchgate.net

Density Functional Theory (DFT) calculations have been employed to aid in the assignment of these vibrational frequencies, showing good agreement with experimental results. nih.gov The orientation of the 4,4'-bipyridine molecule on a substrate surface can influence the observed spectra, and certain vibrational frequencies are sensitive to the planarity or non-planarity of the molecule and its dihedral angle. nih.gov

Table 1: Characteristic Vibrational Modes of 4,4'-Bipyridine and Perchlorate

| Vibrational Mode | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| 4,4'-Bipyridine | 980 | - | Ring breathing |

| 4,4'-Bipyridine | 1215 | - | C-H in-plane bending |

| 4,4'-Bipyridine | 1285 | - | Ring stretching |

| 4,4'-Bipyridine | 1493 | - | Ring stretching |

| 4,4'-Bipyridine | 1593 | - | Ring stretching |

| Perchlorate (ClO₄⁻) | 906 | 928 | Non-degenerate stretching |

| Perchlorate (ClO₄⁻) | - | 1064 | Triply degenerate stretching |

| Perchlorate (ClO₄⁻) | 639 | 621 | Triply degenerate bending |

| Perchlorate (ClO₄⁻) | - | 476 | Doubly degenerate bending |

Surface-Enhanced Raman Scattering (SERS) Applications to 4,4'-Bipyridine Systems

Surface-Enhanced Raman Scattering (SERS) is a technique that provides significantly enhanced Raman signals from molecules adsorbed on rough metal surfaces. 4,4'-Bipyridine has been a model compound for SERS studies. nih.govglobal-sci.comacs.org The interaction between the 4,4'-bipyridine molecule and the substrate, such as graphene or silver foil, is dependent on the adsorption structure, which in turn leads to distinct spectroscopic features. nih.govglobal-sci.com

The orientation of 4,4'-bipyridine on the substrate surface can be inferred using surface selection rules derived from the electromagnetic enhancement model. nih.gov SERS studies have been conducted using various excitation wavelengths, including near-infrared (1064 nm), which can highlight the contribution of the chemical enhancement effect. nih.gov The technique is sensitive enough to detect even single molecules of 4,4'-bipyridine. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of atomic nuclei. Solid-state NMR has been particularly useful in characterizing 4,4'-bipyridine and its complexes.

Solid-State ¹³C NMR Studies of 4,4'-Bipyridine and its Complexes

Solid-state ¹³C NMR spectroscopy can be used to study the structure and dynamics of 4,4'-bipyridine in the solid phase. The chemical shifts of the carbon atoms in the pyridine (B92270) rings are sensitive to their local environment. For instance, studies on pyridine sorbed on silica-alumina have shown that the chemical shift differences between the α-, β-, and γ-carbons can reveal the mode of fixation of the pyridine molecule on the surface. acs.org In the context of the perchloric acid salt, protonation of the nitrogen atoms in the 4,4'-bipyridine would be expected to cause significant changes in the ¹³C chemical shifts.

Solid-State ¹¹³Cd NMR Investigations of Cadmium(II) Coordination Polymers

Solid-state ¹¹³Cd NMR has been employed to investigate coordination polymers formed between cadmium(II) and 4,4'-bipyridine. researchgate.net In a one-dimensional coordination polymer, [{Cd(μ-4,4′-bipy)(4,4′-bipy)₂(H₂O)₂}(ClO₄)₂ · 2 4,4′-bipy · 4.5 H₂O]n, ¹¹³Cd MAS NMR spectra, recorded with and without cross-polarization, showed a single line at 89 ppm. researchgate.net This suggests that despite the presence of three crystallographically distinct cadmium atoms in the crystal structure, their local environments are sufficiently similar to produce a single, averaged signal in the NMR experiment. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of Bipyridine-Perchlorate Species

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The protonation of bipyridine species by acids like perchloric acid can be monitored by changes in their UV absorption spectra. For the related compound 2,2'-bipyridine (B1663995), the protonation process by perchloric acid leads to noticeable changes in the UV absorption and fluorescence emission spectra. nih.gov The addition of lithium perchlorate can further influence the spectroscopic properties, suggesting the formation of ion-pairs between the protonated bipyridyl cation and the perchlorate anion. nih.gov

In ruthenium complexes containing bipyridine ligands, broad absorption bands are observed in the 400-500 nm spectral range. researchgate.net While specific UV-Vis data for the simple salt of perchloric acid and 4,4'-bipyridine is not detailed in the provided context, it is expected that the electronic transitions of the 4,4'-bipyridine moiety would be perturbed by protonation and ion-pairing with the perchlorate anion.

Table 2: Summary of Spectroscopic Techniques and Findings

| Spectroscopic Technique | Key Findings |

|---|---|

| Infrared (IR) Spectroscopy | Identification of vibrational modes of both 4,4'-bipyridine and the perchlorate anion. |

| Raman Spectroscopy | Characterization of prominent vibrational peaks of 4,4'-bipyridine; used in SERS for enhanced signal detection. |

| Surface-Enhanced Raman Scattering (SERS) | Elucidation of the orientation and interaction of 4,4'-bipyridine on various substrates. |

| Solid-State ¹³C NMR | Probing the local chemical environment of carbon atoms in the 4,4'-bipyridine structure. |

| Solid-State ¹¹³Cd NMR | Investigation of the coordination environment of metal centers in 4,4'-bipyridine-containing polymers. |

| UV-Visible (UV-Vis) Spectroscopy | Monitoring of protonation and ion-pairing events through changes in electronic absorption spectra. |

Fluorescence Spectroscopy: Perchlorate Influence on Protonated 2,2'-Bipyridine (Analogous Systems)

To understand the potential interactions involving the perchlorate anion in the subject compound, it is instructive to examine analogous systems where the influence of perchlorate has been specifically investigated. A relevant study explored the interaction between the perchlorate anion (ClO₄⁻) and the monocation of 2,2'-bipyridine, an aromatic amine structurally related to 4,4'-bipyridine. nih.gov This research provides insight into how the perchlorate ion can affect the photophysical properties of protonated bipyridyl systems.

The investigation commenced with the protonation of 2,2'-bipyridine using perchloric acid. This process was monitored through changes in the compound's UV absorption spectra and its fluorescence emission. nih.gov Following the initial protonation, lithium perchlorate was incrementally added to the solution. The addition of the perchlorate salt resulted in a significant and measurable increase in the fluorescence intensity of the protonated 2,2'-bipyridine cation. nih.gov

This observed enhancement in fluorescence suggests that the perchlorate anion is not a passive counter-ion but actively participates in modulating the electronic and structural dynamics of the protonated bipyridine. The researchers hypothesized that the increase in fluorescence is due to a hindrance of the internal rotation within the protonated 2,2'-bipyridine monocation. nih.gov This restriction of movement is believed to be caused by the formation of an ion-pair, denoted as BpH⁺·ClO₄⁻, between the bipyridyl cation and the perchlorate anion. nih.gov By limiting the non-radiative decay pathways associated with molecular rotation, the formation of this ion-pair enhances the radiative emission, leading to stronger fluorescence.

The table below summarizes the key findings from the spectroscopic investigation of the analogous 2,2'-bipyridine system.

Table 1: Effect of Perchlorate on Protonated 2,2'-Bipyridine Fluorescence

| Experimental Step | Spectroscopic Observation | Inferred Mechanism |

|---|---|---|

| Protonation with Perchloric Acid | Changes in UV absorption and baseline fluorescence emission | Formation of the 2,2'-bipyridyl monocation (BpH⁺) |

| Addition of Lithium Perchlorate | Significant increase in fluorescence intensity | Hindrance of internal rotation in the BpH⁺ cation nih.gov |

This study on an analogous system highlights the significant role the perchlorate anion can play in the photophysical behavior of protonated bipyridine frameworks.

Computational and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that has proven successful in predicting the structural and spectroscopic parameters of transition metal complexes and organic compounds. semanticscholar.org It offers a favorable balance between computational cost and accuracy, making it a primary choice for studying systems like 4,4'-bipyridinium perchlorate (B79767). nih.gov

Geometrical optimization using DFT is employed to determine the lowest energy structure of a molecule or ionic pair. nih.gov For the 4,4'-bipyridinium cation, a key geometrical parameter is the dihedral angle between the two pyridine (B92270) rings. While the free 4,4'-bipyridine (B149096) ligand is largely planar, coordination to metal centers or packing in a crystal lattice can induce a twist. researchgate.netberkeley.edu DFT calculations can predict this twist angle by finding the conformational minimum.

In the case of the ionic compound, the optimization process also determines the most stable relative orientation of the 4,4'-bipyridinium cation and the perchlorate anion. This involves mapping the potential energy surface to identify the global minimum, which reflects the preferred geometry of the ion pair in the gas phase or in solution, considering solvent effects. semanticscholar.org The calculations would typically confirm the tetrahedral geometry of the ClO₄⁻ anion and the planar or near-planar structure of the aromatic cation.

| Parameter | Description | Typical Calculated Value/Range |

|---|---|---|

| C-N-C Bond Angle (Pyridine Ring) | The angle within the pyridine ring involving the nitrogen atom. | ~118-122° |

| Inter-ring Dihedral Angle | The twist angle between the planes of the two pyridine rings. | 0-40° |

| Cl-O Bond Length (Perchlorate) | The distance between the central chlorine and an oxygen atom in the anion. | ~1.45 Å |

| O-Cl-O Bond Angle (Perchlorate) | The angle between two oxygen atoms and the central chlorine atom. | ~109.5° |

| Closest N···O Distance | The shortest distance between a pyridinium (B92312) nitrogen and a perchlorate oxygen, indicating ion pairing. | ~2.9-3.3 Å researchgate.net |

DFT calculations provide a detailed picture of the electronic structure. nih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the compound's reactivity. For the 4,4'-bipyridinium cation, the LUMO is expected to be a π* orbital distributed over the two aromatic rings. The energy of the LUMO indicates the cation's ability to accept electrons. The HOMO is typically associated with the π system of the rings or, in the case of the ion pair, may be located on the perchlorate anion. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions. nih.gov

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals how charge is distributed across the ions. The positive charge on the 4,4'-bipyridinium cation is delocalized over the aromatic system but is concentrated near the quaternized nitrogen atoms. The negative charge is distributed among the four oxygen atoms of the perchlorate anion. This charge distribution is fundamental to the electrostatic interactions governing the compound's structure and properties. researchgate.net

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (Egap) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. nih.gov |

| Mulliken Atomic Charges | Calculated partial charges on each atom. | Describes charge distribution and identifies electrophilic/nucleophilic sites. |

| Dipole Moment | A measure of the overall polarity of the molecule/ion pair. | Influences intermolecular interactions and solubility. nih.gov |

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. ru.nl By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. mdpi.com These calculated frequencies can be compared directly with experimental spectra to aid in the assignment of vibrational modes. mdpi.com

For 4,4'-bipyridinium perchlorate, calculations can distinguish between the vibrational modes of the cation and the anion. Key modes for the perchlorate anion (with Td symmetry) include the symmetric stretch (ν₁), asymmetric stretch (ν₃), and bending modes (ν₂ and ν₄). mdpi.com The 4,4'-bipyridinium cation exhibits characteristic modes such as aromatic C-H stretching, ring breathing, and inter-ring stretching. Analysis of the Potential Energy Distribution (PED) allows for a quantitative description of how much each internal coordinate (like bond stretching or angle bending) contributes to each normal mode of vibration. cyberleninka.ru

| Vibrational Mode | Ion | Typical Experimental Range | Typical DFT-Calculated Range |

|---|---|---|---|

| ν(C-H) aromatic | 4,4'-Bipyridinium | 3050-3150 | 3060-3160 |

| Ring Breathing | 4,4'-Bipyridinium | 990-1020 | 1000-1030 mdpi.com |

| ν₃(Cl-O) asymmetric stretch | Perchlorate | ~1100 | ~1080-1090 mdpi.com |

| ν₁(Cl-O) symmetric stretch | Perchlorate | ~930 | ~960 mdpi.com |

| δ(Cl-O) bending | Perchlorate | ~625, ~460 | ~600-610, ~440 mdpi.com |

The compound is formed by the protonation of 4,4'-bipyridine. DFT can be used to investigate the thermodynamics of this process. By calculating the total electronic energies of the neutral 4,4'-bipyridine, the hydronium ion (or other proton source), the monoprotonated 4,4'-bipyridinium cation, and water, the enthalpy of the protonation reaction can be determined.

Furthermore, computational studies can explore the energy landscape of diprotonation. 4,4'-bipyridine has two nitrogen atoms that can be protonated. DFT calculations can determine the relative energies of the monoprotonated and diprotonated species, allowing for the prediction of the first and second acid dissociation constants (pKa values). osti.govdtic.mil The energy landscape would map the energy changes as a proton approaches the nitrogen lone pairs, identifying the transition states and reaction pathways for proton transfer. Studies on related bipyridine and bipyrazine systems have shown that it is possible to sequentially protonate the available nitrogen atoms. osti.govnih.gov

A significant interaction in 4,4'-bipyridinium perchlorate is the anion-π interaction between the perchlorate anion and the electron-deficient aromatic rings of the cation. researchgate.net DFT is an effective method for quantifying the strength and nature of such non-covalent interactions. The binding energy of the ion pair can be calculated by subtracting the energies of the isolated cation and anion from the energy of the optimized ion-pair complex, with corrections for basis set superposition error (BSSE).

Theoretical studies have revealed that these interactions are energetically favorable, with binding energies in the range of 20–50 kJ/mol. researchgate.net The interaction is primarily electrostatic, arising from the attraction between the negative charge on the anion's oxygen atoms and the positive charge delocalized on the π-system of the pyridinium rings. Energy decomposition analysis can further partition the total interaction energy into components such as electrostatic, exchange-repulsion, polarization, and dispersion, providing a deeper understanding of the binding forces. nih.gov

Ab Initio Computational Methodologies

While DFT is a powerful and versatile tool, ab initio (from first principles) methods can offer higher accuracy for certain properties, serving as a benchmark for DFT results. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without relying on empirical parameters.

High-level ab initio calculations are particularly valuable for accurately describing non-covalent interactions like the anion-π forces present in 4,4'-bipyridinium perchlorate. nih.gov They provide a more rigorous treatment of electron correlation and dispersion forces, which can be crucial for these types of interactions. Similarly, ab initio methods have been used to calculate the vibrational frequencies and structures of ion pairs involving the perchlorate anion, providing highly reliable data for comparison with experimental results. researching.cn Due to their high computational cost, these methods are often applied to smaller, representative models of the system to establish a benchmark of accuracy before using more cost-effective DFT methods for larger-scale calculations.

Molecular Dynamics Simulations: Supramolecular Assembly and Host-Guest Dynamics

Currently, there is a lack of specific molecular dynamics (MD) simulation studies in the published literature that focus on the supramolecular assembly or host-guest dynamics of the Perchloric acid; 4-pyridin-4-ylpyridine salt.

MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For supramolecular systems, these simulations can provide detailed insights into the processes of self-assembly, the stability of the resulting architectures, and the dynamic behavior of host-guest complexes. Such studies on related systems often reveal the crucial role of non-covalent interactions, such as hydrogen bonding and π-π stacking, in directing the formation of larger, well-ordered structures.

While general principles of supramolecular chemistry suggest that the pyridinium and perchlorate ions would engage in intricate hydrogen bonding networks, detailed, system-specific dynamic information for Perchloric acid; 4-pyridin-4-ylpyridine remains an area for future research.

Quantum Chemical Topology: Atoms in Molecules (AIM) Theory Applications

Detailed applications of the Quantum Theory of Atoms in Molecules (QTAIM) specifically to the Perchloric acid; 4-pyridin-4-ylpyridine compound are not available in current scientific literature.

The QTAIM, developed by Richard Bader, is a theoretical framework that analyzes the topology of the electron density to partition a molecule into atomic basins. This method allows for a rigorous, quantum mechanical definition of atoms within a molecule and the chemical bonds between them. Key to this analysis is the identification of critical points in the electron density, where the gradient of the density is zero.

The application of AIM theory would be invaluable for characterizing the nature of the interactions within the Perchloric acid; 4-pyridin-4-ylpyridine crystal lattice. The analysis of bond critical points (BCPs) between the pyridinium cation and the perchlorate anion could quantitatively describe the strength and nature of the hydrogen bonds and other non-covalent interactions that govern its supramolecular structure. For instance, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions.

Although no specific AIM studies have been published for this compound, the analysis of similar ionic salts and hydrogen-bonded systems has demonstrated the power of this technique. Such an analysis for Perchloric acid; 4-pyridin-4-ylpyridine would provide a deeper understanding of the electronic basis for its crystal packing and stability.

Coordination Chemistry and Supramolecular Engineering of 4,4 Bipyridine Perchlorate Systems

Metal-Organic Frameworks (MOFs) and Coordination Polymers Construction

The construction of metal-organic frameworks (MOFs) and coordination polymers from 4,4'-bipyridine (B149096) and perchlorate (B79767) salts is a significant area of research in supramolecular chemistry and crystal engineering. The predictable geometry and coordinating ability of the 4,4'-bipyridine ligand, combined with the influence of the perchlorate anion, allows for the rational design of extended crystalline structures with diverse topologies and potential applications.

Design Principles for Extended Structures utilizing 4,4'-Bipyridine

The design of extended structures utilizing 4,4'-bipyridine as a primary building block is founded on its inherent structural characteristics. As a linear and rigid ligand, 4,4'-bipyridine is an ideal candidate for connecting metal centers in a predictable manner, leading to the formation of well-defined one-, two-, and three-dimensional networks. rsc.org The nitrogen atoms at the 4 and 4' positions act as divergent coordination sites, facilitating the propagation of the network in opposite directions. This linearity is a crucial factor in the crystal engineering of coordination polymers, allowing for the construction of various topologies such as linear chains, ladders, and grids. rsc.org

The self-assembly process, which is central to the formation of these structures, is governed by the coordination preferences of the metal ion and the geometry of the organic linker. researchgate.net The predictable nature of the coordination between metal ions and 4,4'-bipyridine allows for a degree of control over the final architecture of the resulting framework. rsc.org

Ligand Bridging Modes and Network Dimensionality (1D, 2D, 3D)

The versatility of 4,4'-bipyridine as a ligand is evident in its various bridging modes, which directly influence the dimensionality of the resulting coordination network. In its most common mode, 4,4'-bipyridine acts as a bidentate bridging ligand, connecting two metal centers to form extended structures.

1D Architectures: The simplest extended structures formed are one-dimensional (1D) chains. In these arrangements, metal ions are linked by 4,4'-bipyridine molecules in a linear fashion. mdpi.com An example is the cadmium(II) coordination polymer, [{Cd(μ-4,4'-bipy)(4,4'-bipy)2(H2O)2}(ClO4)2 · 2 4,4'-bipy · 4.5 H2O]n, where Cd2+ ions are joined into linear chains by bridging 4,4'-bipyridine ligands. mdpi.com These chains can be further organized into more complex supramolecular structures through hydrogen bonding or other non-covalent interactions.

2D Architectures: Two-dimensional (2D) networks, often described as sheets or grids, can be formed when the coordination of the metal ions allows for extension in a plane. nih.gov This is typically achieved by using metal centers with four available coordination sites in a square-planar or tetrahedral geometry. The interconnection of 1D chains through additional linkers or direct coordination can also lead to the formation of 2D structures. For instance, in a zinc(II) aqua perchlorato complex, 1D chains are interconnected by hydrogen bonds to form a two-dimensional 'ladder'. tandfonline.com

3D Architectures: The construction of three-dimensional (3D) frameworks requires metal centers or secondary building units (SBUs) with coordination sites that extend in multiple directions. The rigid and linear nature of 4,4'-bipyridine is instrumental in creating robust and porous 3D structures. rsc.org These frameworks can exhibit complex topologies, including interpenetrating networks where multiple independent frameworks are intertwined. The extension from lower-dimensional structures to 3D networks can also be achieved through hydrogen bonding between coordinated water molecules and other guest molecules, as seen in a zinc(II) 4,4'-bipyridine complex. tandfonline.com

Diverse Metal Ion Complexation (e.g., Copper(I/II), Cadmium(II), Silver(I), Ruthenium(II), Manganese(II), Iron(II/III), Zinc(II))

The 4,4'-bipyridine ligand has demonstrated its versatility by forming stable coordination complexes with a wide array of transition metal ions. The resulting structures and their properties are highly dependent on the coordination geometry and oxidation state of the metal center.

| Metal Ion | Example Complex | Structural Features |

| Copper(II) | CuL(4,4′-bipy)(H2O)2(ClO4) (L = N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide) | Mononuclear complex with a distorted octahedron geometry around the copper center. researchgate.nete3s-conferences.org |

| Cadmium(II) | [{Cd(μ-4,4'-bipy)(4,4'-bipy)2(H2O)2}(ClO4)2 · 2 4,4'-bipy · 4.5 H2O]n | One-dimensional coordination polymer with an octahedral coordination sphere around the Cd2+ ions. mdpi.com |

| Silver(I) | [Ag(4,4'-bipy)]ClO4 (SBP) | Polymeric chains of Ag(I) chelated by two different 4,4'-bipyridine units. rsc.org |

| Manganese(II) | {[Mn(bpdo)(fum)(H2O)2]}n (bpdo = 4,4'-bipyridine-N,N'-dioxide, fum = fumaric acid) | Two-dimensional isostructural crystalline coordination polymer. nih.gov |

| Iron(II/III) | [FeCl3(μ-L)]∞ (L = 4,4'-bipyridine-N,N'-dioxide) | One-dimensional chain structure. nih.gov |

| Zinc(II) | Zn(4,4′-bpy)(H2O)3(ClO4)·(4,4′-bpy)1.5·H2O | Zinc ion chains bridged by coordinated 4,4'-bpy molecules. tandfonline.com |

Host-Guest Chemistry and Clathrate Formation

The porous nature of many 4,4'-bipyridine-based coordination polymers allows them to act as hosts for smaller guest molecules, leading to the formation of clathrates. These host-guest interactions are a key feature of their supramolecular chemistry.

A notable example is the zinc(II) aqua perchlorato complex, Zn(4,4′-bpy)(H2O)3(ClO4)·(4,4′-bpy)1.5·H2O. tandfonline.com In this structure, one-dimensional chains of [Zn(4,4′-bpy)(H2O)3(ClO4)] are interconnected through hydrogen bonds to form a two-dimensional 'ladder' structure. tandfonline.com These ladders create cavities that encapsulate uncoordinated 4,4'-bipyridine molecules. tandfonline.com Furthermore, other 4,4'-bipyridine molecules are intercalated between these ladder layers, held in place by hydrogen bonds with coordinated water molecules. tandfonline.com This intricate arrangement of host and guest molecules extends the structure into a three-dimensional network. tandfonline.com The ability of these frameworks to include guest molecules is a critical aspect of their potential applications in areas such as separation and storage.

Influence of Perchlorate Anions on Framework Assembly and Stability

The role of the perchlorate anion (ClO4-) in the assembly and stability of 4,4'-bipyridine-based coordination frameworks is multifaceted. While often considered a weakly coordinating anion, it can significantly influence the final structure of the coordination polymer.

The perchlorate anion can act as a simple charge-balancing counter-ion, residing in the voids of the cationic framework without directly coordinating to the metal center. In other instances, it can directly coordinate to the metal ion, thus becoming an integral part of the framework's primary coordination sphere. For example, in the complex Zn(4,4′-bpy)(H2O)3(ClO4), one perchlorate anion is coordinated to the zinc ion, while the other acts as a counter-ion. tandfonline.com

Advanced Functional Applications and Mechanistic Investigations

Proton Transfer Mechanisms and Disproportionation Processes in Bipyridinium Perchlorates

The interactions within crystalline structures containing bipyridinium perchlorates are heavily influenced by hydrogen bonding. nih.gov In these systems, the 4,4'-bipyridinium cation, formed by the protonation of one or both nitrogen atoms of the 4,4'-bipyridine (B149096) molecule, can act as a hydrogen-bond donor. nih.gov These hydrogen-bonding interactions are specific and directional, making components like 4,4'-bipyridine excellent candidates for constructing larger, ordered network motifs. nih.gov

In complex co-crystals, the bipyridinium cation can form hydrogen bonds with other neutral 4,4'-bipyridine molecules or with other species present, such as 4-aminobenzoic acid. nih.gov These interactions can lead to the formation of extensive three-dimensional networks, where perchlorate (B79767) anions and water molecules also participate in the hydrogen-bonding scheme, further stabilizing the crystal packing. nih.gov The process can involve proton transfer from an acid, like perchloric acid, to a nitrogen atom of the 4,4'-bipyridine, resulting in an ionic cocrystal. acs.org The geometry of the resulting bipyridinium cation can be twisted, with nonparallel orientations of the two pyridine (B92270) rings. acs.org In some cases, proton exchange can occur between perchloric acid and water, leading to different self-assembled structures. acs.org

Redox Chemistry and Electron/Energy Transfer Studies

The bipyridinium moiety is well-known for its rich redox chemistry, which is central to its application in various electrochemical and photochemical systems.

Bipyridinium salts, particularly those derived from 4,4'-bipyridine (often called viologens), are known to undergo reversible one-electron reduction to form stable radical cations. researchgate.net This electrochemical behavior is fundamental to their use in applications like redox flow batteries and electrochromic devices. researchgate.netfrontiersin.org The reduction potential can be tuned by modifying the structure, such as through N-substitution on the pyridine rings. frontiersin.orgnih.gov

The electrochemical properties depend significantly on the parent scaffold and the number of quaternized nitrogen atoms. frontiersin.org For instance, a 4,4'-bipyridinium dication undergoes two consecutive one-electron reductions. researchgate.net The first reduction forms the radical cation, and the second forms a neutral species. The stability of the reduced forms is a key factor in their practical applications. nih.gov Studies on various bipyridinium derivatives have shown that some exhibit quasi-reversible redox processes, making them suitable for electrochemical energy storage. frontiersin.orgnih.gov For example, a 4,4'-bipyridinium derivative showed high stability in a flow half-cell with minimal capacity decay over numerous reduction-oxidation cycles. researchgate.netfrontiersin.org The installation of charged functional groups, such as trimethylaminium, on the bipyridine structure can anodically shift the reduction potential by nearly 700 mV and improve the stability of the one-electron reduced species. nih.gov

| Compound | Redox Event | Reduction Potential (V vs. Fe(C₅H₅)₂⁺/⁰) | Reversibility | Source |

|---|---|---|---|---|

| 2,2'-Bipyridine (B1663995) (unsubstituted) | bpy/bpy˙⁻ | -2.60 | Irreversible at slow scan rates, becomes reversible at >500 mV/s | nih.gov |

| Monocationic 2,2'-Bipyridine Derivative | bpy/bpy˙⁻ | -2.22 | Becomes reversible at ≥500 mV/s | nih.gov |

| Dicationic 2,2'-Bipyridine Derivative | First Reduction | -1.92 | Completely reversible even at 5 mV/s | nih.gov |

Bipyridine and its derivatives are crucial ligands in the construction of bimetallic complexes designed for studying photoinduced electron and energy transfer. rsc.orgnih.gov In these systems, a bipyridine-based ligand often acts as a bridge connecting two different metal centers. rsc.orgacs.org Upon photoexcitation, one metal complex unit can absorb light, reaching an excited state, and then transfer energy or an electron to the second metal complex unit. rsc.orgrsc.org

For example, in asymmetric bimetallic Ruthenium(II) complexes, photo-induced intramolecular energy transfer can occur from the excited metal-to-ligand charge transfer (MLCT) state of one component to the MLCT state of the other. rsc.org The rate constants for these energy transfer processes can be on the order of 10⁶–10⁷ s⁻¹. rsc.org Similarly, in binuclear Rhenium-Osmium complexes linked by a 4,4'-bipyridine bridge, an efficient Re(I)* to Os(II) energy transfer is observed. acs.org These processes are fundamental to developing systems for artificial photosynthesis and molecular electronics. The transfer can be controlled by light, which acts as an external trigger to activate an otherwise inert complex through photoinduced electron transfer (PET). nih.gov

Environmental Remediation: Perchlorate Adsorption and Ion Exchange

Perchlorate (ClO₄⁻) is an environmental contaminant that poses health risks by interfering with thyroid function. escholarship.org The chemical properties of the bipyridinium-perchlorate system have been harnessed to develop materials for the effective removal of perchlorate from water.

Cationic Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for capturing anionic pollutants like perchlorate. escholarship.orgnih.gov These crystalline materials are constructed from metal ions or clusters linked by organic ligands, such as 4,4'-bipyridine. escholarship.orgunito.it The design strategy involves creating a positively charged framework that can attract and bind negatively charged perchlorate ions through electrostatic interactions and ion exchange. nih.govresearchgate.net

A key advantage of MOFs is the ability to tune their structure and function. escholarship.org For example, a cationic MOF named SBN (silver 4,4'-bipyridine nitrate) was synthesized under ambient conditions. escholarship.orgacs.org This material consists of three-dimensional [Ag-bipy]⁺ chains with nitrate (B79036) anions balancing the charge. escholarship.org These nitrate ions can be readily exchanged for perchlorate ions from contaminated water. escholarship.orgrsc.org Other designs involve creating MOFs with hydrophobic microenvironments, which are preferred for capturing anions with low hydration energy like perchlorate. researchgate.net The synthesis of these materials is often achieved through solvothermal methods, where the components are heated in a solvent to promote crystallization. researchgate.netosti.gov

The performance of cationic MOFs for perchlorate removal is evaluated through several key metrics: adsorption capacity, kinetics, selectivity, and reusability. acs.orgresearchgate.net

Adsorption Capacity and Kinetics: Research has demonstrated that certain cationic MOFs exhibit record-high capacities for perchlorate. The SBN material, for instance, has an exceptional adsorption capacity of 354 mg of ClO₄⁻ per gram of MOF, achieving 99% removal. escholarship.orgacs.org This is significantly higher than traditional anion exchange resins like Amberlite IRA-400 (249 mg/g) and Purolite A530E (104 mg/g). acs.org The adsorption process can be very rapid, with some MOFs removing the majority of perchlorate in less than 20 minutes, and the complete exchange in SBN occurring within 90 minutes. escholarship.orgresearchgate.netrsc.org Kinetic studies often show that the adsorption data fits well with pseudo-first-order or pseudo-second-order models. researchgate.netresearchgate.net

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of perchlorate in the solution and the amount adsorbed on the MOF. The Langmuir and Freundlich isotherm models are commonly used to analyze this data. researchgate.netresearchgate.net A good fit with the Langmuir model often indicates monolayer adsorption on a homogeneous surface, while the Freundlich model suggests a heterogeneous surface. researchgate.netnih.gov For many MOF-based systems, the Langmuir model provides a better fit for perchlorate adsorption. researchgate.netresearchgate.net

Regeneration and Reusability: A crucial aspect for practical application is the ability to regenerate and reuse the adsorbent material. nih.gov Unlike many traditional resins, MOFs can often be fully regenerated. acs.org For example, the SBN material, after capturing perchlorate to form SBP (silver 4,4'-bipyridine perchlorate), can be regenerated to its original nitrate form by rinsing with a nitrate solution, showing 96% regeneration. acs.org This allows for indefinite cycling for perchlorate capture. acs.org Other regeneration methods include washing with specific solutions or thermal treatment, which removes the adsorbed molecules. researchgate.netacs.org The ability to retain structural integrity and adsorption capacity over multiple cycles is a key indicator of a robust and economically viable adsorbent. researchgate.netresearchgate.net

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model | Source |

|---|---|---|---|---|

| Silver 4,4'-bipyridine nitrate (SBN) | 354 | - | - | escholarship.orgacs.org |

| Amino Sulfonic Acid-based MOF | 133.5 | Pseudo-first-order | Langmuir | researchgate.net |

| Calcined Mg/Fe magnetic hydrotalcite | 110.88 (at 35°C) | Pseudo-second-order | Langmuir | researchgate.net |

| Amberlite IRA-400 (Resin) | 249 | - | - | acs.org |

| Purolite A530E (Resin) | 104 | - | - | acs.org |

Energetic Materials Research

The thermal decomposition of ammonium (B1175870) perchlorate (AP), a primary oxidizer in solid rocket propellants, is a critical area of energetic materials research. Additives that can modify the decomposition behavior of AP are highly sought after to enhance propellant performance. 4,4'-Bipyridine and its derivatives have been investigated for this purpose, demonstrating significant catalytic effects on the thermal decomposition of AP.

Investigation of 4,4'-Bipyridine as an Additive in Ammonium Perchlorate Decomposition

Studies have shown that 4,4'-bipyridine is a superior organic additive for promoting the thermal decomposition of ammonium perchlorate. Its presence significantly lowers the decomposition temperature and increases the heat released during the process.

Research into a coordination polymer synthesized from cobalt and 4,4'-bipyridine (Co-bipy) provides a clear example of this catalytic effect. The addition of this Co-bipy complex to ammonium perchlorate drastically reduces the high-temperature decomposition peak. For instance, the decomposition temperature of a Co-bipy/AP mixture was observed at 305.8 °C, a reduction of 137.5 °C compared to pure AP. iastate.eduacs.orgresearchgate.net This catalytic action is accompanied by a substantial increase in energy release, with the Co-bipy/AP mixture liberating 2022 J/g, compared to 775 J/g for pure AP alone. acs.org

The mechanism behind this enhancement involves the initial decomposition of the Co-bipy complex itself. In the oxygen-rich environment provided by the decomposing AP, the Co-bipy complex transforms into cobalt oxide (CoO) nanoparticles. iastate.eduresearchgate.net These nanoparticles are the true catalytic species, and their formation process has been described as acting like a "scalpel," creating fissures and increasing the reactive surface area of the AP particles. iastate.eduacs.orgresearchgate.net

The following table summarizes the comparative thermal decomposition data for pure ammonium perchlorate and a mixture with a Co-bipyridine complex.

| Sample | High-Temperature Decomposition Peak (°C) | Heat Release (J/g) |

| Pure Ammonium Perchlorate (AP) | ~443 | 775 |

| AP + Co-bipyridine Complex | 305.8 | 2022 |

Mechanistic Insights into Decomposition Pathways (Proton Transfer vs. Electron Transfer)

The thermal decomposition of ammonium perchlorate is widely understood to initiate through a proton transfer mechanism. This process involves the transfer of a proton from the ammonium cation (NH₄⁺) to the perchlorate anion (ClO₄⁻), resulting in the formation of ammonia (B1221849) (NH₃) and perchloric acid (HClO₄) in the gas phase. rsc.org

NH₄ClO₄(s) ⇌ NH₃(g) + HClO₄(g)

When a catalyst containing 4,4'-bipyridine, such as the Co-bipy complex, is introduced, it primarily influences the subsequent reaction steps rather than fundamentally altering the initial proton transfer mechanism. The catalytically active species, in this case, cobalt oxide (CoO), accelerates the decomposition of the gaseous intermediates. iastate.eduresearchgate.net It is believed that CoO enhances the decomposition of perchloric acid and promotes the oxidation of ammonia by increasing the concentration of reactive oxygen species and weakening the N-H bonds in the ammonia molecule. iastate.eduresearchgate.net

Therefore, the role of the 4,4'-bipyridine-based additive is not to introduce an alternative electron transfer pathway as the primary initiation step but to facilitate and accelerate the existing proton-transfer-initiated decomposition cascade. It achieves this by producing highly dispersed, catalytically active metal oxide nanoparticles that efficiently promote the breakdown of the products formed from the initial proton transfer.

Electrochromic Materials Development from Bipyridinium Salts

Salts of N,N'-disubstituted 4,4'-bipyridine, commonly known as viologens, are a cornerstone in the field of electrochromic materials. iastate.eduresearchgate.netrsc.org These compounds can undergo reversible color changes upon electrochemical reduction and oxidation. The compound Perchloric acid;4-pyridin-4-ylpyridine, or 4,4'-bipyridinium perchlorate, is a member of this class of materials.

The electrochromic behavior of viologens stems from the stability of three distinct redox states: the dication (V²⁺), the radical cation (V•⁺), and the neutral species (V⁰). iastate.eduresearchgate.net The dication state is typically colorless or pale yellow. Upon a one-electron reduction, it forms a highly colored radical cation, which is often blue or green depending on the substituents on the nitrogen atoms. iastate.edu A further one-electron reduction yields the neutral species, which is generally yellow-brown.

The development of electrochromic devices (ECDs) based on bipyridinium salts involves incorporating the viologen into an electrochemical cell, which typically consists of transparent conducting electrodes, an electrolyte, and the electrochromic material itself. The perchlorate anion (ClO₄⁻) can play a crucial role in the formulation and performance of these devices. It can be a component of the viologen salt itself or part of the supporting electrolyte, often as a lithium or ammonium salt dissolved in a gel polymer. rsc.orgnih.gov

Catalytic Applications within Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface area, tunable pore size, and well-defined active sites make them highly promising materials for heterogeneous catalysis. 4,4'-Bipyridine is a widely used linear "pillar" ligand in the construction of 3D MOF architectures. researchgate.netpatsnap.com The nitrogen atoms of the pyridine rings can coordinate to metal centers, creating extended network structures. Perchloric acid has also been explored as an acid modulator in MOF synthesis, where it can influence the crystallization process and the final structure of the framework. wpunj.edu

MOFs containing 4,4'-bipyridine linkers have demonstrated significant catalytic activity in a range of organic transformations. The bipyridine unit can either act as a simple structural linker or be designed to have open coordination sites that can bind to catalytic metal species in a post-synthetic modification step. iastate.eduresearchgate.net

Key catalytic applications of 4,4'-bipyridine-containing MOFs include:

Suzuki-Miyaura Cross-Coupling: Palladium complexes have been incorporated into MOFs with bipyridine linkers. These solid-state catalysts show high activity and selectivity in Suzuki-Miyaura reactions, which are crucial for carbon-carbon bond formation in organic synthesis. The MOF structure helps to stabilize the palladium active sites and prevent their deactivation. iastate.eduacs.orgresearchgate.net

Hydrogen Evolution Reaction (HER): Nickel and Cobalt-based MOFs utilizing 4,4'-bipyridine and ferrocenyl diphosphinate ligands have been shown to be efficient electrocatalysts for the hydrogen evolution reaction. The inclusion of the 4,4'-bipyridine linker was found to significantly improve the catalytic properties, leading to a lower overpotential and more favorable reaction kinetics compared to related 1D polymers. rsc.org

C-H Activation: Iridium-functionalized MOFs built with bipyridyl-based linkers have been developed as highly active and recyclable single-site catalysts for C-H borylation and other tandem organic transformations. The isolation of the active iridium sites within the MOF structure leads to significantly enhanced activity and stability compared to their homogeneous counterparts. acs.orgresearchgate.net

Ammonium Perchlorate Decomposition: Extending the principle of catalytic activity to energetic materials, a bimetallic Zeolitic Imidazolate Framework (ZIF), specifically a ZnCo-ZIF, has been shown to be an effective catalyst for the thermal decomposition of ammonium perchlorate. In the presence of AP, the MOF decomposes to form highly dispersed Co₃O₄/ZnO, which synergistically accelerates the decomposition of AP and increases its heat release.

The versatility of 4,4'-bipyridine as a building block allows for the rational design of MOFs with tailored catalytic properties for a wide array of applications, from fine chemical synthesis to energy conversion and the modulation of energetic material performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.